Compound Description: (2-ethylhexyl)phosphonic acid mono(2-ethylhexyl) ester, also known as PC-88A, is an organophosphorus compound commonly employed as an extractant in liquid-liquid extraction processes. Several abstracts describe its use in separating and recovering metal ions like thorium [], uranium [, , ], iron [, ], cerium [], and others from acidic solutions. This compound exhibits strong complexation abilities with various metal ions, facilitating their selective extraction from complex mixtures.
Palm Fatty Acid Distillate (PFAD) Ethyl Esters
Compound Description: Palm Fatty Acid Distillate (PFAD) Ethyl Esters are a type of biodiesel produced through the esterification and transesterification of PFAD, a by-product of palm oil refining []. These esters, primarily composed of long-chain fatty acid ethyl esters, are considered a renewable and sustainable alternative to petroleum-based diesel.
4-Aminobenzoic acid 2-(diethylamino)ethyl ester (ABDEAE) derivatives of oligosaccharides
Compound Description: 4-Aminobenzoic acid 2-(diethylamino)ethyl ester (ABDEAE) is used as a derivatizing agent for oligosaccharides to facilitate analysis by mass spectrometry []. These derivatives enhance the ionization efficiency and fragmentation patterns of oligosaccharides, allowing for sensitive detection and structural characterization.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
MPC-2130 is a broad-acting, apoptosis-inducing, small molecule with potential antineoplastic activity. Although the exact mechanism of action has yet to be fully elucidated, apoptosis inducer MPC-2130 exhibits proapoptotic activities in tumor cells, including membrane phosphatidylserine externalization, release of cytochrome C from mitochondria, caspase activation, cell condensation, and DNA fragmentation. In addition, because this agent is not a substrate for several types of multidrug resistance (MDR) ABC superfamily transporters, such as P-glycoprotein 1 (MDR-1), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein 1 (BCRP1/ABCG2), it may be useful in treating MDR tumors that express these particular MDR efflux pumps. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Hsp90 Inhibitor LAM-003A is an orally bioavailable, synthetic, second-generation small-molecule inhibitor of heat shock protein 90 (Hsp90) with potential antineoplastic activity. Hsp90 inhibitor LAM-003A selectively binds to Hsp90, thereby inhibiting its chaperone function and promoting the degradation of oncogenic signaling proteins involved in tumor cell proliferation and survival; this agent may inhibit the growth and survival of a wide variety of cancer cell types. Hsp90, a chaperone protein upregulated in a variety of tumor cells, regulates the folding, stability, and degradation of many oncogenic signaling proteins.
m-PEG10-alcohol is a PEG derivative containing a hydroxyl group. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The hydrophilic PEG spacer increases solubility in aqueous media.
m-PEG10-amine is a PEG derivative containing an amino group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
m-PEG10-Tos is a PEG derivative containing a tosyl group. The tosyl group is a very good leaving group for nucleophilic substitution reactions. The hydrophilic PEG spacer increases solubility in aqueous media.
m-PEG10-azide is a PEG derivative containing an azide group. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The hydrophilic PEG spacer increases solubility in aqueous media.
Methoxypolyethylene glycol 350 is a polymer similar in structure and nomenclature to polyethylene glycols. It is a Polyethylene glycol (PEG) macromer with a reactive chain end consisting of methyl ether. Etherification of the PEG chain ends can be undertaken in basic conditions by reacting it with alkyl halides. mPEG can undergo cross linking to form hydrogels; polymerization can be initiated by redox reaction or free radical initiator. m-PEG11-alcohol is a PEG derivative containing a hydroxyl group. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The hydrophilic PEG spacer increases solubility in aqueous media.